molecular formula C16H23NO4 B054808 Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate CAS No. 113520-37-9

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

Cat. No.: B054808
CAS No.: 113520-37-9
M. Wt: 293.36 g/mol
InChI Key: ZPSJKCHZJFRHJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate: is a chemical compound with the molecular formula C16H23NO4. It is used in various scientific research applications due to its unique properties. This compound is often utilized in organic synthesis, drug development, and material science exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((ethoxycarbonyl)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or triethylamine in organic solvents like dichloromethane.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Ethyl 4-aminobenzoate: Shares structural similarities but differs in functional groups.

    Benzyl carbamate: Another related compound with different substituents.

Uniqueness: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of tert-butyl and ethoxycarbonyl groups, which provide specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .

Properties

IUPAC Name

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJKCHZJFRHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599524
Record name Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113520-37-9
Record name Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113520-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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